molecular formula C16H14F2O2 B1327507 3',4'-Difluoro-3-(3-methoxyphenyl)propiophenone CAS No. 898775-31-0

3',4'-Difluoro-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1327507
CAS No.: 898775-31-0
M. Wt: 276.28 g/mol
InChI Key: MANKZHWBITVHPV-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propiophenone moiety

Scientific Research Applications

3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Preparation Methods

The synthesis of 3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and 3-methoxyphenylacetic acid.

    Condensation Reaction: The key step involves a condensation reaction between 3,4-difluorobenzaldehyde and 3-methoxyphenylacetic acid in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 3’,4’-difluoro-3-(3-methoxyphenyl)propiophenone.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms and the methoxy group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone can be compared with similar compounds such as:

    3’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone: This compound has a methoxy group at the para position instead of the meta position, which can affect its chemical reactivity and biological activity.

    3’,4’-Difluoro-3-(3-hydroxyphenyl)propiophenone: The presence of a hydroxy group instead of a methoxy group can lead to different hydrogen bonding interactions and solubility properties.

    3’,4’-Difluoro-3-(3-methylphenyl)propiophenone: The methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and applications.

The uniqueness of 3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANKZHWBITVHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644252
Record name 1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-31-0
Record name 1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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